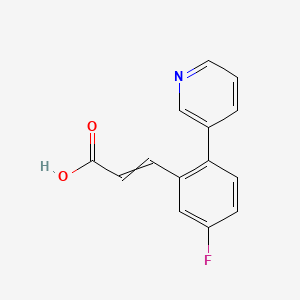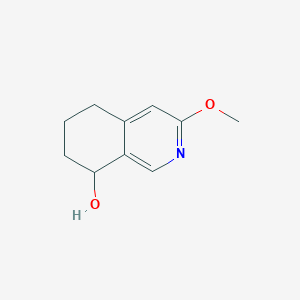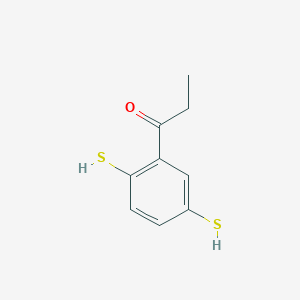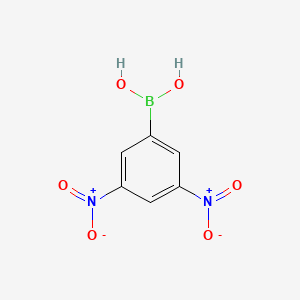
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid is an organic compound that features a fluorinated pyridine ring and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid typically involves the following steps:
Formation of the Fluorinated Pyridine Ring: This can be achieved through various methods, including the Umemoto reaction and the Balz-Schiemann reaction.
Coupling with Acrylic Acid: The fluorinated pyridine derivative is then coupled with acrylic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. This compound may also affect cellular processes by modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
1H-pyrrolo[2,3-b]pyridine Derivatives: Known for their potent activities against fibroblast growth factor receptors.
Uniqueness
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid is unique due to the presence of both a fluorinated pyridine ring and an acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H10FNO2 |
|---|---|
Peso molecular |
243.23 g/mol |
Nombre IUPAC |
3-(5-fluoro-2-pyridin-3-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10FNO2/c15-12-4-5-13(11-2-1-7-16-9-11)10(8-12)3-6-14(17)18/h1-9H,(H,17,18) |
Clave InChI |
CNXGBNXLFBOPHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=C(C=C2)F)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)





